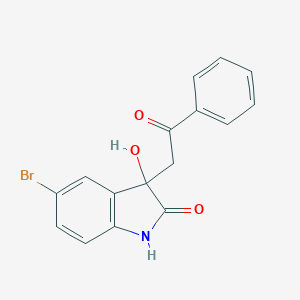

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

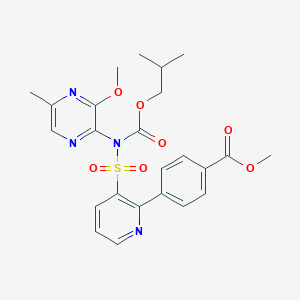

“5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one” is a chemical compound with the molecular formula C16H12BrNO3 and a molecular weight of 346.18 .

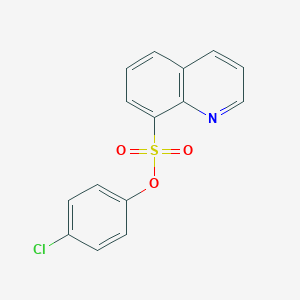

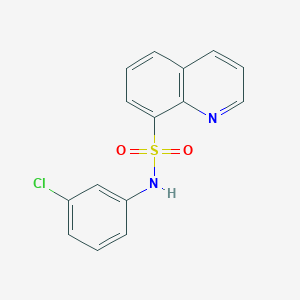

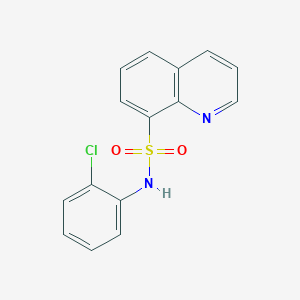

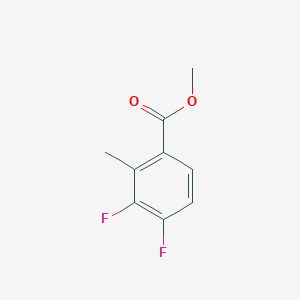

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a hydroxy group, a 2-oxo-2-phenylethyl group, and an indolin-2-one group .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 5-Bromo-3-Hydroxy-3-Phenacyl-1H-Indol-2-One Applications:

Antiviral Applications

Indole derivatives have been recognized for their antiviral properties. This suggests that 5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one could potentially be used in the development of antiviral drugs, particularly targeting viruses that have shown susceptibility to indole-based compounds .

Anti-inflammatory Applications

The anti-inflammatory activity of indole derivatives is well-documented. This compound may serve as a basis for creating new anti-inflammatory medications, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Applications

Indole derivatives are known to possess anticancer activities. Research into 5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one could explore its efficacy in inhibiting cancer cell growth or inducing apoptosis in various cancer cell lines .

Anti-HIV Applications

Given the anti-HIV activity of some indole derivatives, there’s potential for this compound to be investigated as part of anti-HIV therapies, possibly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) or as part of a combination therapy .

Antioxidant Applications

The antioxidant properties of indole derivatives suggest that 5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one could be researched for its ability to neutralize free radicals and protect against oxidative stress-related damage .

Antimicrobial Applications

Indoles have been used to combat a variety of microbial infections. This compound could be studied for its effectiveness against bacteria, fungi, or other pathogenic microorganisms .

Antidiabetic Applications

The antidiabetic activity of indole derivatives makes them candidates for diabetes treatment research. This compound could be explored for its potential to regulate blood sugar levels or improve insulin sensitivity .

Antimalarial Applications

Indole derivatives have shown promise in antimalarial drug development. Research into 5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one might focus on its potential as a treatment for malaria, possibly through inhibition of plasmodial enzymes or disruption of the parasite’s life cycle .

Eigenschaften

IUPAC Name |

5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJIGQVKYKULKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315391 |

Source

|

| Record name | MLS003115664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one | |

CAS RN |

70452-19-6 |

Source

|

| Record name | MLS003115664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)

![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)